N-(2-HYDROXYPHENYL)-N'-[(2-PHENYL-4-QUINOLYL)CARBONYL]THIOUREA
Overview
Description
N-(2-HYDROXYPHENYL)-N’-[(2-PHENYL-4-QUINOLYL)CARBONYL]THIOUREA is a complex organic compound that features a thiourea group linked to a quinoline and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-HYDROXYPHENYL)-N’-[(2-PHENYL-4-QUINOLYL)CARBONYL]THIOUREA typically involves the reaction of 2-hydroxyaniline with 2-phenyl-4-quinolinecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions would be optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-(2-HYDROXYPHENYL)-N’-[(2-PHENYL-4-QUINOLYL)CARBONYL]THIOUREA can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(2-HYDROXYPHENYL)-N’-[(2-PHENYL-4-QUINOLYL)CARBONYL]THIOUREA can be used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology
In biological research, this compound may be investigated for its potential as an enzyme inhibitor or as a fluorescent probe due to its unique structural features.
Medicine
In medicinal chemistry, N-(2-HYDROXYPHENYL)-N’-[(2-PHENYL-4-QUINOLYL)CARBONYL]THIOUREA could be explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.
Industry
In industry, this compound might be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-(2-HYDROXYPHENYL)-N’-[(2-PHENYL-4-QUINOLYL)CARBONYL]THIOUREA exerts its effects would depend on its specific application. For example, as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
N-(2-HYDROXYPHENYL)-N’-[(2-PHENYL-4-QUINOLYL)CARBONYL]UREA: Similar structure but with a urea group instead of a thiourea group.
N-(2-HYDROXYPHENYL)-N’-[(2-PHENYL-4-QUINOLYL)CARBONYL]THIOCARBAMATE: Similar structure but with a thiocarbamate group.
Uniqueness
N-(2-HYDROXYPHENYL)-N’-[(2-PHENYL-4-QUINOLYL)CARBONYL]THIOUREA is unique due to the presence of both a thiourea group and a quinoline ring, which confer specific chemical reactivity and potential biological activity that may not be present in similar compounds.
Properties
IUPAC Name |
N-[(2-hydroxyphenyl)carbamothioyl]-2-phenylquinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O2S/c27-21-13-7-6-12-19(21)25-23(29)26-22(28)17-14-20(15-8-2-1-3-9-15)24-18-11-5-4-10-16(17)18/h1-14,27H,(H2,25,26,28,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXIIWTOQGXAVEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC(=S)NC4=CC=CC=C4O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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